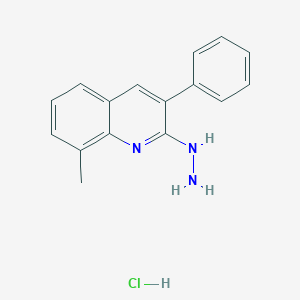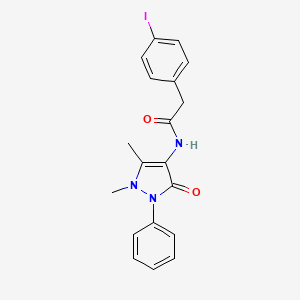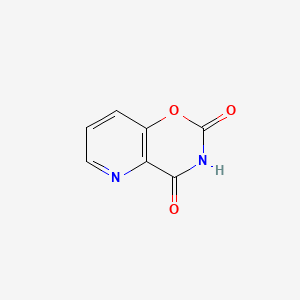
4-(2-Chloroacetamido)phenylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroacetamido)phenylarsonic acid is an organic compound with the molecular formula C8H9AsClNO4. It is a derivative of phenylarsonic acid, where the phenyl group is substituted with a chloroacetamido group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetamido)phenylarsonic acid typically involves the reaction of 4-aminophenylarsonic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroacetamido group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
4-(2-Chloroacetamido)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The chloroacetamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroacetamido group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic(V) compounds, while reduction can yield arsenic(III) compounds .
科学的研究の応用
4-(2-Chloroacetamido)phenylarsonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 4-(2-Chloroacetamido)phenylarsonic acid involves its interaction with molecular targets in biological systems. The chloroacetamido group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone)
- p-Arsanilic acid
- 4-Nitrophenylarsonic acid
- p-Ureidophenylarsonic acid
Uniqueness
4-(2-Chloroacetamido)phenylarsonic acid is unique due to the presence of the chloroacetamido group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
5425-62-7 |
|---|---|
分子式 |
C8H9AsClNO4 |
分子量 |
293.53 g/mol |
IUPAC名 |
[4-[(2-chloroacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsClNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChIキー |
BWPMHDNLIGQVLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CCl)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


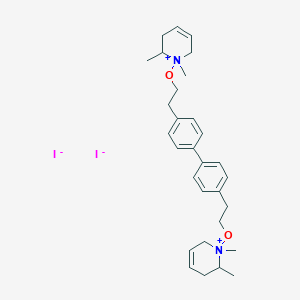
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
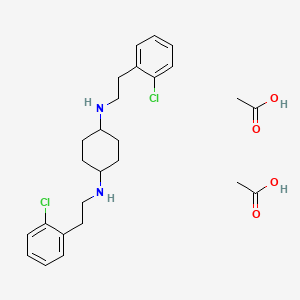

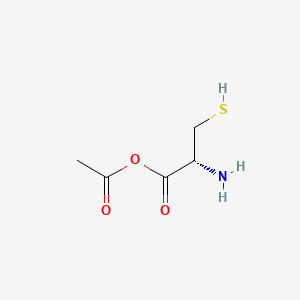
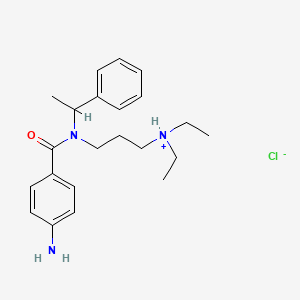
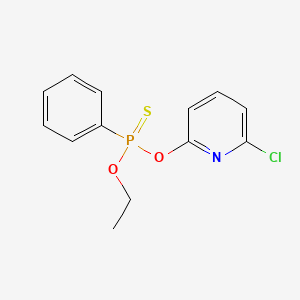
![Pentachloro[(chloromethyl)thio]benzene](/img/structure/B13751874.png)
